3'-fluoro-4'-methoxy-5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid
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Description
The compound is a biphenyl carboxylic acid derivative with various functional groups attached, including a fluoro, methoxy, and thiomorpholin-4-ylsulfonyl group. These functional groups can significantly influence the properties and reactivity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the biphenyl core, with the two phenyl rings potentially having rotational freedom around the single bond that connects them. The presence of the fluoro, methoxy, and thiomorpholin-4-ylsulfonyl groups would further influence the structure, potentially affecting the rotation around the biphenyl bond and the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the fluoro group could potentially undergo nucleophilic aromatic substitution reactions, while the carboxylic acid group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of a carboxylic acid group could result in the compound being a weak acid .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-thiomorpholin-4-ylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5S2/c1-25-17-3-2-12(11-16(17)19)13-8-14(18(21)22)10-15(9-13)27(23,24)20-4-6-26-7-5-20/h2-3,8-11H,4-7H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXNYQIONFLJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)S(=O)(=O)N3CCSCC3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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